PFN-Br
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Overview
Description
Preparation Methods
PFN-Br is synthesized through a polymerization process involving the monomers 9,9-dioctylfluorene and 9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene. The reaction typically occurs in the presence of a dibromide salt, which facilitates the formation of the polymer’s ionic side chains . Industrial production methods involve solution processing, where the polymer is dissolved in a suitable solvent and then deposited onto the desired substrate .
Chemical Reactions Analysis
PFN-Br undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, which are crucial for its function in electronic devices.
Common Reagents and Conditions: Typical reagents include dibromide salts and solvents like chloroform or toluene.
Major Products: The primary product is the polymer itself, with variations depending on the specific substitutions made during synthesis.
Scientific Research Applications
PFN-Br has a wide range of applications in scientific research:
Mechanism of Action
PFN-Br functions by improving the interfacial properties between different layers in electronic devices. Its hydrophobic backbone and hydrophilic side chains facilitate close interfacial contact, reducing voids and defects . This enhances charge transfer and carrier extraction, leading to improved device performance. The polymer also helps in passivating surface defects and optimizing energy level alignment, which is beneficial for charge transfer .
Comparison with Similar Compounds
PFN-Br is often compared with other conjugated polymer electrolytes like PFN (Poly(9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)) . While both compounds serve similar functions, this compound has the added advantage of bromide ions, which enhance its electron-interface properties . Other similar compounds include Bis-FPPI and other fullerene-based electron transport layers .
Conclusion
This compound is a versatile and highly effective conjugated polymer electrolyte with significant applications in organic electronic devices. Its unique properties and ability to improve interfacial characteristics make it a valuable material in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C145H273Br5O26 |
---|---|
Molecular Weight |
2832.2 g/mol |
IUPAC Name |
7-bromoheptanal;7-bromoheptan-1-ol;2-(6-bromohexyl)-2-methyl-1,3-dioxolane;8-bromooctan-2-ol;8-bromooctan-2-one;2-heptyl-2-methyl-1,3-dioxolane;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-ol;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-yl acetate;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-enal;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-ol;oxan-2-ol;16-oxoheptadec-9-en-5-yl acetate |
InChI |
InChI=1S/C21H38O4.C19H36O3.C19H34O3.C15H28O3.C15H26O3.C11H22O2.C10H19BrO2.C8H17BrO.C8H15BrO.C7H15BrO.C7H13BrO.C5H10O2/c1-4-5-14-20(25-19(2)22)15-12-10-8-6-7-9-11-13-16-21(3)23-17-18-24-21;1-3-4-13-18(20)14-11-9-7-5-6-8-10-12-15-19(2)21-16-17-22-19;1-4-5-15-19(22-18(3)21)16-13-11-9-7-6-8-10-12-14-17(2)20;2*1-15(17-13-14-18-15)11-9-7-5-3-2-4-6-8-10-12-16;1-3-4-5-6-7-8-11(2)12-9-10-13-11;1-10(12-8-9-13-10)6-4-2-3-5-7-11;2*1-8(10)6-4-2-3-5-7-9;2*8-6-4-2-1-3-5-7-9;6-5-3-1-2-4-7-5/h6,8,20H,4-5,7,9-18H2,1-3H3;5,7,18,20H,3-4,6,8-17H2,1-2H3;7,9,19H,4-6,8,10-16H2,1-3H3;2,4,16H,3,5-14H2,1H3;2,4,12H,3,5-11,13-14H2,1H3;3-10H2,1-2H3;2-9H2,1H3;8,10H,2-7H2,1H3;2-7H2,1H3;9H,1-7H2;7H,1-6H2;5-6H,1-4H2 |
InChI Key |
JWQINOHQPPZTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCO1)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)O.CCCCC(CCCC=CCCCCCC(=O)C)OC(=O)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)OC(=O)C.CC(CCCCCCBr)O.CC(=O)CCCCCCBr.CC1(OCCO1)CCCCCCBr.CC1(OCCO1)CCCCCC=CCCCCO.CC1(OCCO1)CCCCCC=CCCCC=O.C1CCOC(C1)O.C(CCCO)CCCBr.C(CCCBr)CCC=O |
Related CAS |
889672-99-5 |
Origin of Product |
United States |
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